molecular formula C15H14Cl2N2O4S B3604706 N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE

N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE

Cat. No.: B3604706
M. Wt: 389.3 g/mol
InChI Key: MGKPAJNWYJFERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with dichloro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with aniline to form the sulfonamide intermediate.

    Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present.

Scientific Research Applications

N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its sulfonamide moiety.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or interfere with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-Dichloro-2-nitrophenyl)acetamide: Similar in structure but with a nitro group instead of a sulfonamide group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a bromophenyl group, differing in its heterocyclic structure.

Uniqueness

N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE is unique due to its specific combination of dichloro, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-9(20)18-10-3-5-11(6-4-10)19-24(21,22)15-8-12(16)14(23-2)7-13(15)17/h3-8,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKPAJNWYJFERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE
Reactant of Route 6
N-[4-(2,5-DICHLORO-4-METHOXYBENZENESULFONAMIDO)PHENYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.